![molecular formula C19H20N4O2 B2964863 2-(1H-indol-3-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one CAS No. 2097904-03-3](/img/structure/B2964863.png)

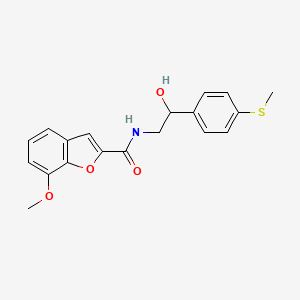

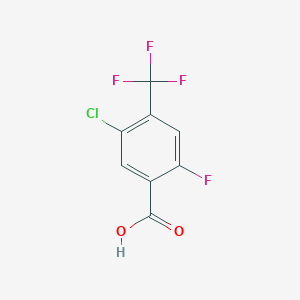

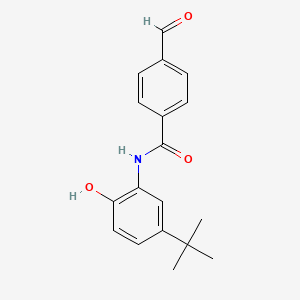

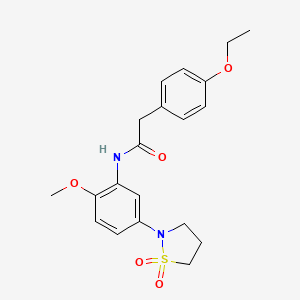

2-(1H-indol-3-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole compounds are a class of organic compounds that contain an indole moiety. This structure consists of a benzene ring fused to a pyrrole ring . Indole itself is a crucial component of many natural substances, such as tryptophan and auxin, and is used in the production of a variety of important compounds .

Synthesis Analysis

The synthesis of indole compounds can vary greatly depending on the specific compound being synthesized . For example, the Fischer indole synthesis is a classic method for synthesizing indoles. In this reaction, phenylhydrazine is condensed with a carbonyl compound to produce a phenylhydrazone, which is then rearranged to form an indole .Molecular Structure Analysis

The molecular structure of indole compounds is characterized by a fused ring system, consisting of a benzene ring and a pyrrole ring . The presence of nitrogen in the pyrrole ring makes indole a heterocyclic compound .Chemical Reactions Analysis

Indole compounds can undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions, nucleophilic substitutions, and oxidations .Physical and Chemical Properties Analysis

The physical and chemical properties of indole compounds can vary greatly depending on the specific compound. For example, indole itself is a solid at room temperature, while many of its derivatives are liquids . The presence of the nitrogen in the pyrrole ring can also impact the compound’s basicity .Applications De Recherche Scientifique

Electrooptic Film Fabrication

Facchetti et al. (2006) highlighted the influence of pyrrole-pyridine-based dibranched chromophore architecture, including compounds with structural similarities to the query compound, on covalent self-assembly, thin-film microstructure, and nonlinear optical response. This research underscores the potential of such compounds in developing advanced materials for electrooptic applications. The synthesis and characterization of new dibranched, heterocyclic "push-pull" chromophores are described, emphasizing their role in creating chromophore monolayers with significant optical/electrooptic properties (Facchetti, Beverina, van der Boom, Dutta, Evmenenko, Shukla, Stern, Pagani, & Marks, 2006).

Catalytic Activity in Organic Synthesis

Yang et al. (2014) investigated the catalytic activities of novel trinuclear rare-earth metal amido complexes incorporating the indolyl ligand in different bonding modes. These complexes were synthesized through reactions involving pyrrolyl-functionalized indoles, similar in structure to the query compound. This study provides insights into how substituents influence the reactivity and bonding of indolyl ligands with metals, showcasing the compound's utility in catalyzing the hydrophosphonylation of aromatic and aliphatic aldehydes and ketones. It highlights a potential pathway to prepare α-hydroxy phosphonates, demonstrating the compound's role in facilitating C-P bond formation under mild conditions (Yang, Zhu, Zhou, Wang, Feng, Wei, Miao, Guo, Wang, Zhang, Gu, & Mu, 2014).

Electropolymerization and Material Development

Roznyatovskiy et al. (2010) detailed a facile synthetic route to polycyclic pyrrole derivatives, which include structures analogous to the query compound, showcasing their potential as monomers for electropolymerization. This process forms an electrochromic conducting polymer when electrooxidized, suggesting applications in developing multicolor electrochromic materials due to the low switching potentials and unique spectroelectrochemical features of the resulting polymers (Roznyatovskiy, Roznyatovskaya, Weyrauch, Pinkwart, Tübke, & Sessler, 2010).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with indole compounds can vary greatly depending on the specific compound. Some indole compounds are relatively safe, while others can be toxic or even carcinogenic . Therefore, it’s important to handle these compounds with care and use appropriate safety measures .

Orientations Futures

The study of indole compounds is a very active area of research, with new compounds being synthesized and tested for various applications, including as potential new drugs . Future research will likely continue to explore the vast chemical space of indole compounds, with the aim of discovering new compounds with useful properties .

Propriétés

IUPAC Name |

2-(1H-indol-3-yl)-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-13-20-8-6-18(22-13)25-15-7-9-23(12-15)19(24)10-14-11-21-17-5-3-2-4-16(14)17/h2-6,8,11,15,21H,7,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGIYDDSMUZRHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2964787.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2964790.png)

![(NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene]benzenesulfonamide](/img/structure/B2964793.png)

![[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-cyanopyridine-2-carboxylate](/img/structure/B2964795.png)

![1-ethyl-7-methyl-4-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2964797.png)

![3-benzyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2964798.png)

![(3E)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2964799.png)